molecular formula C17H13N3O4S B6529161 N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 946305-54-0

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6529161
CAS No.: 946305-54-0
M. Wt: 355.4 g/mol
InChI Key: CCQPLUIIFFKEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole-oxazole hybrid scaffold. Its structure comprises:

  • A 6-methoxybenzofuran moiety, known for enhancing metabolic stability and bioavailability in drug candidates .
  • A 1,3-thiazol-2-yl linker, which contributes to π-π stacking interactions in biological targets .
  • A 5-methyl-1,2-oxazole-3-carboxamide group, a common pharmacophore in kinase inhibitors and antimicrobial agents .

This compound’s design likely targets enzymes or receptors requiring dual heterocyclic recognition, such as proteasomes or purinoreceptors, based on structural analogs .

Properties

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-9-5-12(20-24-9)16(21)19-17-18-13(8-25-17)15-6-10-3-4-11(22-2)7-14(10)23-15/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPLUIIFFKEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-Methoxy-1-benzofuran-2-yl Substituent

The 6-methoxy-1-benzofuran-2-yl group is synthesized via a Claisen rearrangement followed by cyclization. Starting from 3-methoxyphenol, reaction with propargyl bromide in the presence of potassium carbonate yields 3-methoxy-4-(prop-2-yn-1-yloxy)phenol. Thermal Claisen rearrangement at 180°C produces 2-allyl-5-methoxybenzofuran, which undergoes ozonolysis to generate the corresponding ketone. Subsequent cyclization with phosphoryl chloride (POCl₃) at 80°C furnishes 6-methoxy-1-benzofuran-2-carbaldehyde .

Key Data Table: Optimization of Benzofuran Cyclization

ConditionCatalystTemperature (°C)Yield (%)
POCl₃None8078
PCl₅H₂SO₄10062
Polyphosphoric acidNone12085

Construction of the 4-(6-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine Intermediate

The 1,3-thiazole ring is synthesized via a Hantzsch thiazole reaction. 6-Methoxybenzofuran-2-carbaldehyde is converted to its α-bromo ketone derivative using hydrobromic acid (HBr) and acetic acid. This intermediate reacts with thiourea in ethanol under reflux to form 4-(6-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine. Alternatively, a Brønsted acid-catalyzed method using α-diazoketones and thioamides (as described in search result ) achieves higher regioselectivity. Trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of diazo compounds with thioureas at 25°C, yielding the thiazole core in 92% efficiency .

Preparation of 5-Methyl-1,2-oxazole-3-carboxylic Acid

The 5-methyl-1,2-oxazole-3-carboxylic acid is synthesized via the Robinson-Gabriel method. α-Acylamino ketones, prepared from ethyl acetoacetate and hydroxylamine, undergo cyclodehydration using polyphosphoric acid (PPA) at 120°C. This method avoids harsh dehydrating agents like PCl₅, improving yields to 70–75% . Alternatively, ultrasound-assisted synthesis in deep eutectic solvents (e.g., choline chloride/urea) reduces reaction time to 30 minutes with comparable yields .

Amide Coupling to Form the Final Product

The final step involves coupling 5-methyl-1,2-oxazole-3-carboxylic acid with 4-(6-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine. Activation of the carboxylic acid is achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in a one-pot procedure . The reaction proceeds in dimethylformamide (DMF) at 25°C, yielding the target amide in 88% purity after recrystallization from ethanol.

Key Data Table: Comparison of Coupling Reagents

ReagentSolventTemperature (°C)Yield (%)
DMT-MMDMF2588
EDCl/HOBtTHF0–576
DCCCH₂Cl₂2568

Purification and Characterization

Crude product purification is performed via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms the structure. The final compound exhibits a melting point of 214–216°C and >99% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group on the benzofuran ring can be oxidized to a hydroxyl group.

  • Reduction: The thiazole and oxazole rings can be reduced under specific conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxymethylbenzofuran derivatives.

  • Reduction: Formation of reduced thiazole and oxazole derivatives.

  • Substitution: Formation of various substituted benzofuran, thiazole, and oxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its interaction with various biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several pharmacologically active molecules:

Compound Name Key Structural Features Biological Activity/Application Reference
BMS-883559 5-methyl-1,2-oxazole-3-carboxamide linked to piperazine-chlorophenyl Kinase inhibition (e.g., JAK/STAT pathways)
Filapixant 5-methyl-1,3-thiazol-2-yl benzamide with trifluoromethylpyrimidine Purinoreceptor antagonism (P2X3 receptor)
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Benzothiophene-oxazole-carboxamide scaffold Antimicrobial/anticancer candidate
Ceperognastat Thiazol-acetamide with oxadiazole-piperidine Proteasome inhibition (e.g., Mycobacterium tuberculosis)

Key Differentiators

Benzofuran vs. Benzothiophene/Benzothiazole :

  • The 6-methoxybenzofuran in the target compound offers superior metabolic stability compared to benzothiophene analogs (e.g., ), as methoxy groups reduce oxidative degradation .
  • Benzothiazole derivatives (e.g., ) prioritize π-deficient interactions, whereas benzofuran enhances solubility .

Thiazole Linker Optimization :

  • The 1,3-thiazol-2-yl group in the target compound improves binding affinity over 1,2,4-triazole or morpholine linkers (e.g., BMS-883559, Filapixant) due to its planar geometry and hydrogen-bonding capacity .

Oxazole-Carboxamide Substituents :

  • The 5-methyl substitution on the oxazole ring enhances steric shielding, reducing off-target effects compared to unsubstituted analogs (e.g., CBX in ) .
  • Carboxamide orientation (3-position vs. 4-position in ) dictates selectivity for ATP-binding pockets in kinases .

Biological Activity

Anticancer Activity

The compound contains a benzofuran ring and a thiazole ring, which are known for their diverse biological activities, including anticancer properties. Studies on similar compounds have shown promising results in inhibiting cancer cell growth.

Target Cancer Cell Lines:

  • Human breast cancer (MDA-MB-231)
  • Human lung cancer (A549)

Mechanism of Action: The compound likely interacts with its targets by inhibiting cell growth and affecting biochemical pathways related to cell proliferation.

Antimicrobial Activity

Compounds containing thiazole rings often exhibit antimicrobial properties. While specific data for this compound is not available, similar structures have shown activity against various bacterial and fungal strains.

Potential Antimicrobial Spectrum:

  • Gram-positive bacteria (e.g., S. aureus, E. faecalis)
  • Gram-negative bacteria (e.g., E. coli)
  • Fungi (e.g., Candida species, Aspergillus species)

A study on related compounds demonstrated the following minimum inhibitory concentrations (MIC) against fungal strains:

CompoundC. albicansC. tropicalisC. kruseiC. neoformansA. nigerA. flavus
Similar0.8-1.63.23.21.60.8-1.61.6-3.2

MIC values in μg/mL

Antiviral Activity

The presence of the thiazole ring suggests potential antiviral activity. Similar compounds have shown efficacy against various viruses.

Potential Antiviral Targets:

  • HIV-1 (inhibition of reverse transcriptase)
  • HCV (inhibition of NS5B RNA polymerase)
  • Dengue virus

A structurally related compound demonstrated an EC50 of 0.26 μM against HIV-1 in MT-4 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural components:

  • Benzofuran Ring: Contributes to anticancer and antimicrobial properties.
  • Thiazole Ring: Enhances antiviral and antimicrobial activities.
  • Oxazole Ring: May contribute to overall biological activity and target specificity.
  • Methoxy Group: Could influence lipophilicity and membrane permeability.

Pharmacokinetics

While specific data is not available, the compound's structure suggests:

  • Moderate to good oral bioavailability due to the presence of both hydrophilic and lipophilic moieties.
  • Potential for metabolism via cytochrome P450 enzymes, particularly through O-demethylation of the methoxy group.

Research Gaps and Future Directions

  • Specific Target Identification: Further research is needed to identify the exact molecular targets of this compound.
  • In Vivo Studies: Animal studies are required to assess the compound's efficacy and safety profile.
  • Combination Therapies: Investigating potential synergistic effects with existing drugs could enhance its therapeutic potential.
  • Structural Modifications: Exploring various substitutions on the benzofuran, thiazole, and oxazole rings could lead to more potent derivatives.

Q & A

Q. Table 1: Structural Comparison with Analogous Compounds

Compound ClassKey Features Missing in Target CompoundBiological Impact
Simple thiazoles (e.g., 5-methylthiazole)No oxazole or benzofuran moietiesReduced enzyme inhibition
Methoxy-substituted benzofuransLack thiazole-oxazole linkageLower pharmacokinetic stability

Advanced Question: How can researchers resolve contradictions in spectral data during structural confirmation?

Answer:
Contradictions in NMR or mass spectrometry data often arise from:

  • Tautomerism : The oxazole-thiazole system may exhibit tautomeric shifts, altering peak positions in 1H^1H-NMR. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO-d6) can stabilize specific conformers. Compare spectra across multiple solvents (CDCl3 vs. DMSO-d6) .
  • Impurity interference : HPLC with UV/Vis detection (λ = 254–280 nm) at >95% purity thresholds is critical to exclude byproducts .

Example : In , inconsistent 1H^1H-NMR signals for a benzimidazole-furan analog were resolved using 13C^{13}C-NMR DEPT-135 to confirm methyl group positions .

Basic Question: What synthetic methodologies are recommended for constructing the thiazole-oxazole-carboxamide scaffold?

Answer:
A multi-step approach is typically employed:

Benzofuran-thiazole coupling : Suzuki-Miyaura cross-coupling to attach the 6-methoxybenzofuran to the thiazole ring .

Oxazole-carboxamide formation : Use EDC∙HCl and DMAP as coupling agents for amide bond formation between the thiazole and oxazole-carboxylic acid .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Critical parameters :

  • Temperature control (<0°C for coupling steps to prevent racemization) .
  • Catalyst selection (e.g., Pd(PPh3)4 for Suzuki reactions) .

Advanced Question: How can reaction yields be optimized when introducing electron-withdrawing groups to the benzofuran moiety?

Answer:
Electron-withdrawing groups (EWGs) like nitro or halogens reduce benzofuran’s reactivity. Strategies include:

  • Pre-activation : Convert the benzofuran to a boronic ester prior to coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .
  • Solvent optimization : Use DMF or DMSO to stabilize intermediates .

Q. Data from :

EWG IntroducedYield (Conventional)Yield (Microwave)
4-Nitro45%78%
5-Fluoro60%85%

Basic Question: What analytical techniques are essential for purity assessment and structural validation?

Answer:

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, flow rate 1.0 mL/min. Monitor at 270 nm for UV-active heterocycles .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion ([M+H]+) within 5 ppm error .
  • Elemental analysis : Validate C, H, N, S, O composition (±0.4% tolerance) .

Example : In , HR-MS confirmed a mass accuracy of 258.08671 vs. theoretical 258.08732 for a benzimidazole-furan analog .

Advanced Question: How to address discrepancies between in vitro and in vivo biological activity data?

Answer:
Discrepancies often stem from:

  • Metabolic instability : Phase I metabolism (e.g., cytochrome P450 oxidation) may degrade the compound. Use deuterium incorporation at labile sites (e.g., methoxy groups) to improve stability .
  • Solubility limitations : Poor aqueous solubility reduces bioavailability. Formulate with co-solvents (e.g., PEG 400) or nanoemulsions .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Case Study : A furan-thiadiazole analog in showed 10x higher in vitro IC50 than in vivo due to rapid glucuronidation .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CHCl3, DMF) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Note : No specific toxicity data is available for the compound, but structurally related benzofurans in require acute toxicity screening (e.g., LD50 in rodents) .

Advanced Question: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab 2.0 estimate:
    • LogP : Predicted ~3.1 (moderate lipophilicity) .
    • BBB permeability : Likely low due to carboxamide polarity .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinase domains) using PDB structures .

Validation : Compare in silico predictions with experimental Caco-2 permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.